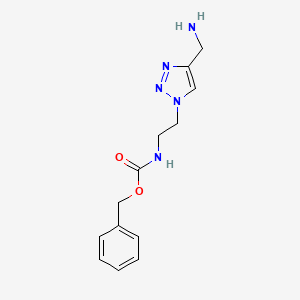

benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate

説明

Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .

Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . The reaction solution was distilled off under reduced pressure, and methylene chloride and water were added, followed by adjusting to pH 1 with 5M hydrochloric acid, aqueous layer separation, and further washing with methylene chloride .Molecular Structure Analysis

The molecular structure of benzyl carbamate is C6H5CH2OC(O)NH2 . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Physical And Chemical Properties Analysis

Benzyl carbamate has a molar mass of 151.165 g·mol−1 . It is a white solid with a melting point of 88 °C . It is soluble in organic solvents and moderately soluble in water .科学的研究の応用

Synthesis and Characterization

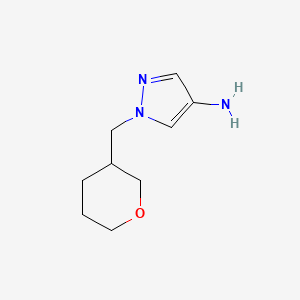

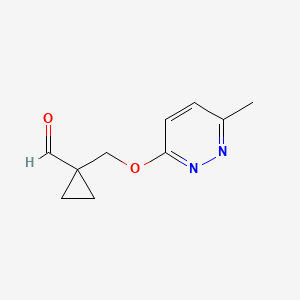

Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate and its derivatives are synthesized for their potential applications in preparing peptides, mimetics, and conjugates. Hasan Küçükbay and Nesrin Buğday (2014) described the synthesis and characterization of a new benzyl carbamate derivative, highlighting its relevance in the synthesis of biologically active compounds (Küçükbay & Buğday, 2014).

Biological Activities

Research has explored the antibacterial, antifungal, and anticonvulsant evaluations of novel triazole compounds. A. Rajasekaran, S. Murugesan, and K. Anandarajagopal (2006) synthesized and evaluated the biological activities of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles, demonstrating their moderate antibacterial and antifungal activities, as well as excellent anticonvulsant activity for certain derivatives (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Anticancer Evaluation

Compounds derived from the triazole class, including those similar to this compound, have been synthesized and evaluated for their anticancer activity. Jian‐Fei Liu et al. (2013) reported the synthesis of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin, highlighting some compounds' potency against human cancer cell lines, surpassing even the anticancer drug etoposide (Liu et al., 2013).

Chemical Properties and Interactions

The study of triazole derivatives extends to their chemical properties and potential interactions. Muhammad Naeem Ahmed et al. (2020) explored the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, utilizing Hirshfeld surface analysis and DFT calculations to analyze these interactions (Ahmed et al., 2020).

Synthesis Methods

Innovative synthesis methods are developed to enhance the preparation of triazole derivatives. For instance, Salih Ozcubukcu et al. (2009) reported on a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure, demonstrating the efficiency of this catalytic system in facilitating the synthesis of triazole-containing compounds (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

作用機序

Target of Action

Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .

Mode of Action

Carbamates, in general, are known to react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Carbamates are known to be involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

Carbamates are known to be useful protecting groups for amines , suggesting that they may play a role in the synthesis of peptides and other complex organic molecules.

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, in which carbamates are known to be involved, is noted for its mild and functional group tolerant reaction conditions .

将来の方向性

特性

IUPAC Name |

benzyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c14-8-12-9-18(17-16-12)7-6-15-13(19)20-10-11-4-2-1-3-5-11/h1-5,9H,6-8,10,14H2,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCPAKXUXUWCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480532.png)

![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)

![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)

![7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480537.png)

![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)